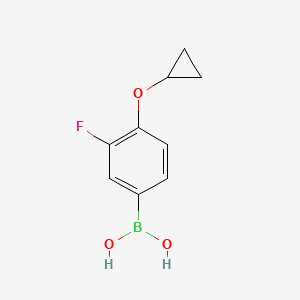
(4-Cyclopropoxy-3-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropoxy-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropoxy group and a fluorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-3-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopropoxy-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry
(4-Cyclopropoxy-3-fluorophenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions . These biaryl compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is used in the development of enzyme inhibitors and receptor modulators. Its unique structure allows for the design of molecules with specific biological activities.
Industry
The compound is also used in the development of materials with specific electronic and optical properties. For example, it can be used in the synthesis of liquid crystalline materials and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of (4-Cyclopropoxy-3-fluorophenyl)boronic acid in biological systems often involves its interaction with specific enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropoxy and fluorine substituents can enhance binding affinity and selectivity for target receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylboronic Acid: Similar structure but lacks the cyclopropoxy group.
3-Fluorophenylboronic Acid: Similar structure but with the fluorine atom in a different position.
3-Chloro-4-fluorophenylboronic Acid: Similar structure but with an additional chlorine substituent.
Uniqueness
(4-Cyclopropoxy-3-fluorophenyl)boronic acid is unique due to the presence of both the cyclopropoxy and fluorine substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and binding properties, making it a valuable building block in the synthesis of complex molecules with specific biological activities.
Propiedades
Fórmula molecular |
C9H10BFO3 |
|---|---|
Peso molecular |
195.99 g/mol |
Nombre IUPAC |
(4-cyclopropyloxy-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7,12-13H,2-3H2 |
Clave InChI |
IMIQEIUTTOUCCD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OC2CC2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


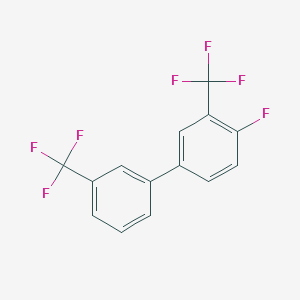
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)
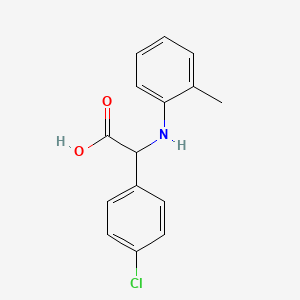
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)

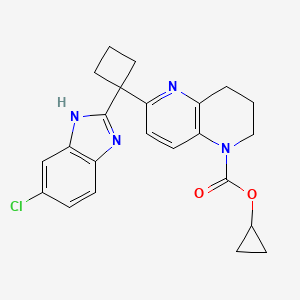

![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)
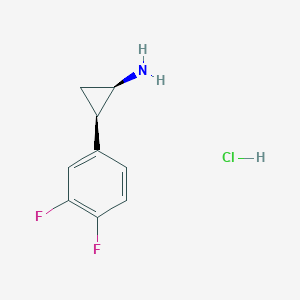
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)

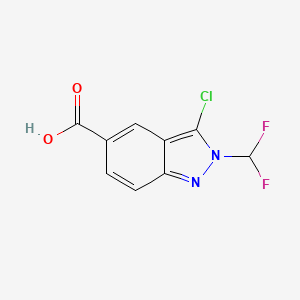
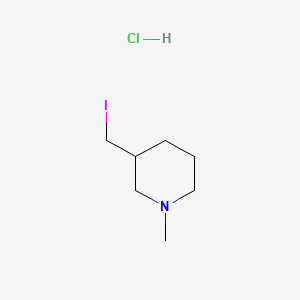
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
